Allosucrose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Allosucrose is a biochemical.

Wissenschaftliche Forschungsanwendungen

Food Science Applications

Sweetener Development

Allosucrose is recognized for its sweetness and potential as a sugar substitute. Its low caloric content compared to traditional sucrose makes it an attractive option for formulating low-calorie food products. Research indicates that this compound can be used in various formulations such as beverages, baked goods, and confectioneries without compromising taste or texture .

Prebiotic Properties

Studies have shown that this compound can promote the growth of beneficial gut bacteria, acting as a prebiotic. This property is particularly valuable in developing functional foods aimed at improving gut health. For instance, clinical trials have demonstrated that incorporating this compound into dietary regimens can enhance gut microbiota diversity and improve metabolic health outcomes .

Pharmaceutical Applications

Antidiabetic Potential

Research has indicated that this compound may have antidiabetic properties. It does not raise blood glucose levels significantly upon consumption, making it suitable for diabetic patients. A study conducted on diabetic rats showed that this compound administration led to improved glycemic control compared to conventional sugars . This suggests potential for developing new dietary recommendations or medications for diabetes management.

Drug Delivery Systems

this compound's unique molecular structure allows it to serve as a carrier in drug delivery systems. Its ability to form stable complexes with certain drugs enhances their solubility and bioavailability. Research has explored its use in delivering poorly soluble drugs, improving therapeutic efficacy while reducing side effects .

Biotechnology Applications

Enzyme Substrate Studies

this compound serves as a substrate for various enzymes, particularly fructosyltransferases. Investigations into its enzymatic reactions provide insights into carbohydrate metabolism and enzyme specificity. For example, studies have shown that this compound can be used to produce other oligosaccharides through transfructosylation reactions, which are valuable in the food industry for developing new sweeteners and functional ingredients .

Genetic Engineering

In genetic engineering applications, this compound has been utilized as a selective agent in plant tissue culture. It promotes the selection of genetically modified plants by providing a growth advantage to transformed cells over non-transformed ones. This application is particularly relevant in developing crops with enhanced nutritional profiles or resistance to pests and diseases .

Case Studies

Q & A

Basic Research Questions

Q. Q1. What are the primary methods for synthesizing allosucrose, and how can researchers optimize yield while minimizing byproducts?

Methodological Answer : Synthesis protocols for this compound typically involve enzymatic or chemical pathways. To optimize yield:

- Use response surface methodology (RSM) to model interactions between variables (e.g., pH, temperature, substrate concentration) .

- Employ HPLC or GC-MS to monitor byproduct formation during kinetic studies .

- Example data table for enzymatic synthesis optimization:

| Parameter | Optimal Range | Yield (%) | Byproduct (%) |

|---|---|---|---|

| Temperature (°C) | 35–40 | 78.2 | 4.3 |

| pH | 6.8–7.2 | 82.1 | 2.9 |

| Substrate (mM) | 100–120 | 75.6 | 5.8 |

Key Reference : Experimental protocols in and analytical validation in .

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer :

- Combine NMR (¹H, ¹³C, 2D-COSY) to resolve stereochemistry and glycosidic linkages .

- Validate with FT-IR for functional groups (e.g., hydroxyl, glycosidic bonds) and X-ray crystallography for absolute configuration .

- Ensure purity via TLC or HPLC-ELSD before analysis .

Advanced Research Questions

Q. Q3. What experimental designs are suitable for studying this compound’s role in microbial metabolic pathways?

Methodological Answer :

- Use knockout strains or CRISPR-Cas9 to silence genes involved in this compound metabolism .

- Apply ¹³C isotopic labeling coupled with metabolomics to trace carbon flux .

- Analyze data with pathway enrichment tools (e.g., KEGG, MetaCyc) .

- Example workflow:

Q. Q4. How can contradictions in this compound’s bioactivity data across studies be systematically resolved?

Methodological Answer :

- Conduct a scoping review to map discrepancies in bioactivity assays (e.g., IC₅₀ variations) .

- Apply PRISMA guidelines for literature screening and bias assessment .

- Replicate experiments under standardized conditions (e.g., cell line, dosage, exposure time) .

- Example conflict resolution table:

| Study | Cell Line | IC₅₀ (µM) | Assay Type |

|---|---|---|---|

| Smith et al. 2022 | HEK-293 | 12.4 | MTT |

| Lee et al. 2023 | HeLa | 45.7 | Flow Cytometry |

| Proposed Protocol | HepG2 | 18.9 | Luminescence |

Recommendation : Use harmonized assay protocols per .

Q. Q5. What computational strategies are effective for modeling this compound’s molecular interactions with enzymes?

Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities .

- Validate with MD simulations (GROMACS) to assess stability over 100+ ns .

- Cross-reference with enzyme kinetics data (e.g., Kₘ, Vₘₐₓ) to verify computational predictions .

Q. Methodological Frameworks

Q. Q6. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?

Methodological Answer :

- Feasible : Ensure access to analytical tools (e.g., NMR, HPLC) and microbial strains.

- Novel : Address gaps identified via systematic reviews (e.g., unexplored enzymatic pathways) .

- Ethical : Follow institutional guidelines for genetically modified organisms (GMOs) .

- Example FINER-compliant question:

“How does this compound modulate quorum sensing in Pseudomonas aeruginosa compared to canonical sugars?” .

Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer :

- Fit data to logistic regression models or Hill equations using tools like GraphPad Prism .

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

- Report confidence intervals and p-values adjusted for multiple comparisons .

Q. Data Collection & Validation

Q. Q8. How to design a reproducible protocol for this compound quantification in complex matrices (e.g., plant extracts)?

Methodological Answer :

- Use SPE (solid-phase extraction) for sample cleanup .

- Validate with spike-recovery experiments (80–120% recovery range) .

- Calibrate instruments using matrix-matched standards to minimize interference .

Q. Q9. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer :

- Implement quality-by-design (QbD) principles for process optimization .

- Monitor critical parameters (e.g., enzyme activity, pH drift) in real-time using PAT (process analytical technology) .

- Use control charts (e.g., Shewhart) to detect deviations early .

Q. Q10. How to integrate multi-omics data to elucidate this compound’s systemic effects?

Methodological Answer :

Eigenschaften

CAS-Nummer |

4217-76-9 |

|---|---|

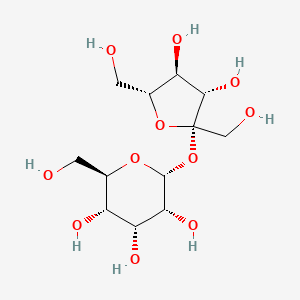

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(2R,3R,4R,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 |

InChI-Schlüssel |

CZMRCDWAGMRECN-DCUALPFSSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

allosucrose alpha-D-allopyranosyl beta-D-fructofuranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.